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Compound of Interest

2-(Aminomethyl)-6-
Compound Name:
methylpyrimidin-4-ol

CAS No.: 5993-95-3

Cat. No.: B1449764

Get Quote

\ J

Technical Guide for Pharmaceutical & Structural Analysis

Part 1: Executive Summary & Molecular Identity[1]

2-Amino-4-hydroxy-6-methylpyrimidine (CAS: 3977-29-5) is a critical heterocyclic intermediate
used in the synthesis of antiviral agents (e.g., Ritonavir analogs), kinase inhibitors, and
functionalized supramolecular materials.[1]

While the IUPAC name implies an enol ("-hydroxy") structure, spectroscopic evidence confirms
that this molecule exists predominantly as the keto-tautomer (2-amino-6-methylpyrimidin-4(3H)-
one) in both the solid state and polar solutions.[1] This distinction is the single most important
factor in interpreting its analytical data. Failure to account for this tautomerism leads to
misidentification of IR carbonyl bands and NMR proton assignments.
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Property Data

6-Methylisocytosine; 2-Amino-6-
Common Names oo
methylpyrimidin-4(3H)-one

Molecular Formula CsH7NsO

Molecular Weight 125.13 g/mol

Dominant Tautomer Keto-amine (4-oxo form)

pKa Values ~4.0 (N3 protonation), ~9-10 (deprotonation)

Part 2: The Tautomeric Equilibrium (The
Spectroscopic Core)[1]

The spectroscopic signature of 6-methylisocytosine is defined by the equilibrium between the
Lactim (Enol) and Lactam (Keto) forms. In the gas phase, the enol form may persist, but in the
solid state and solution (DMSO, H20), the lactam form is energetically favored due to
resonance stabilization and hydrogen bonding capability.[2]

Tautomer Visualization

The following diagram illustrates the proton transfer mechanism that dictates the spectral

output.
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Figure 1: Tautomeric equilibrium shifting toward the Keto form in polar environments, critical for
interpreting C=0 signals.[2]
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Part 3: Vibrational Spectroscopy (IR & Raman)[1][3]

Infrared spectroscopy provides the "smoking gun” for the keto tautomer.[2] If the molecule were
purely the "4-hydroxy" form, one would expect a broad O-H stretch and aromatic C-N/C=N
bands.[2] Instead, the spectrum is dominated by amide-like features.[2][1]

: : IS[2]

Frequency (cm™?) Assignment Mechanistic Insight

Broad, intense bands

indicating strong intermolecular
3300 — 3100 V(NH2) & v(N-H) _ _

H-bonding networks (dimer

formation).[1]

Critical Identifier: The presence
of this carbonyl stretch

~1640 — 1680 v(C=0) confirms the Keto (Lactam)
structure. An enol form would
lack this intense band.[2][1]

Scissoring mode of the

exocyclic amine. Often
1610 — 1620 O(NHz) o

overlaps with ring C=C/C=N

stretches.[2][1]

Ring breathing modes coupled

~1250 v(C-N) ) ]
with C-N stretching.

Experimental Protocol: Solid-State FTIR

o Sample Prep: Grind 2 mg of analyte with 200 mg dry KBr. Press into a transparent pellet to

minimize scattering.[2][1]
e Acquisition: Scan range 4000—-400 cm~1, 32 scans, 4 cm~1 resolution.

» Validation: Look for the "Amide 1" equivalent peak at ~1650 cm~1.[2] Absence of this peak
suggests sample degradation or incorrect synthesis (e.g., O-alkylation).[1]
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Part 4: NMR Spectroscopy (H & C)

NMR analysis requires careful solvent selection.[2][1] DMSO-ds is the gold standard as it slows
proton exchange, allowing observation of the labile N-H and NHz protons.[2] In D20, these

signals disappear.[2]

H NMR Assignments (DMSO-de, 400 MH2)
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. s . Structural
Shift (6 ppm) Multiplicity Integral Assignment Lodi
ogic

The ring nitrogen
proton.[1] Its high
chemical shift is
10.5-11.0 Broad Singlet 1H N3-H characteristic of
a lactam proton
involved in H-
bonding.[1]

Exocyclic amine.
[1] Broadening
occurs due to

6.2-6.8 Broad Singlet 2H -NH2 quadrupole
relaxation of 14N
and rotation

barriers.

The vinylic
proton on the
pyrimidine ring.
Highly shielded
54-5.6 Singlet 1H C5-H due to electron
density from the
adjacent amino

and keto groups.

[2]

Methyl group at
) C6.[1] Shows no
20-21 Singlet 3H -CHs i
coupling

(singlet).

C NMR Assignments

e ~165 ppm (C4): Carbonyl carbon. Confirms the oxidized state.[2]

e ~155 ppm (C2): Guanidine-like carbon (between two nitrogens).[1]
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e ~160 ppm (C6): Methyl-substituted ring carbon.[1]

e ~95-100 ppm (C5): The most shielded ring carbon, alpha to the ketone.[2]
e ~20-24 ppm (CHs): Methyl carbon.[1]

Self-Validating Protocol:

e Test: Add 1 drop of D20 to the DMSO-ds tube.[1]

e Result: The signals at ~10.8 ppm and ~6.5 ppm must vanish.[2] If they remain, they are
impurities (non-exchangeable).[2]

Part 5: UV-Vis Spectroscopy & Electronic
Transitions[2]

The UV absorption profile is pH-dependent due to the protonation of the ring nitrogen (N3) or
deprotonation of the amine/amide.

e Neutral (pH 7):

~260 nm (1t
Tt* transition of the pyrimidine ring).[2]
» Acidic (pH < 3):

shifts slightly (bathochromic or hypsochromic depending on solvent) due to cation formation
at N3.[2]

e Basic (pH > 10): Formation of the anion causes a red shift due to increased conjugation.
Workflow for pKa Determination:
e Prepare 10 uM stock solution in water.[2][1]

« Titrate with HCI and NaOH, recording spectra from 200-400 nm.
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e Plot Absorbance at 260 nm vs. pH.[2][1] The inflection point yields the pKa (approx 4.0 for
the cation

neutral transition).[2]

Part 6: Mass Spectrometry (Fragmentation
Pathways)[1]

Mass spectrometry (ESI or El) confirms the molecular weight (125 Da) and provides structural
fingerprints.

Fragmentation Logic (El, 70 eV)

The molecular ion (M*, m/z 125) is prominent.[2] The fragmentation follows a Retro-Diel-Alder
(RDA) mechanism typical of pyrimidines, or loss of small stable neutrals.[1]

Molecular lon (M+)
m/z 125

[M - CH3]+ [M - COJ+ [M - CHNOJ+
m/z 110 m/z 97 m/z 82/84
(Loss of Methyl) (Ring Contraction) (RDA Cleavage)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in Electron Impact (El) MS.[1]

m/z 125: Base peak (often) or strong parent ion.[2]

m/z 97: Loss of CO (28 Da) from the carbonyl moiety, confirming the keto structure.[2]

m/z 84: Loss of the acetonitrile fragment or similar ring cleavage.[2]

m/z 43: Acetyl cation or fragment from the methyl-substituted end.[1]
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Part 7: Applications in Drug Development

In pharmaceutical workflows, 6-methylisocytosine is analyzed as:
 Starting Material: Purity must be >98% by HPLC (254 nm).
e Impurity: It can be a degradation product of pyrimidine-based drugs.[1]

» Genotoxic Impurity Screening: Because it resembles DNA bases (isocytosine), it may have
mutagenic potential.[2] High-sensitivity LC-MS/MS methods (MRM mode) are used to detect
it at ppm levels in final drug substances.[1]

Quality Control Check:
e HPLC Method: C18 Column, Phosphate Buffer (pH 3.[2]0) / Methanol gradient.

o Retention: It is polar and elutes early.[1] lon-pairing agents (e.g., octanesulfonic acid) may be
required for retention.[1]

References

e PubChem.2-Amino-6-methylpyrimidin-4-one (Compound Summary). National Library of
Medicine.[2] [Link][2]

o ResearchGate.Crystal Structure of 2-Amino-4-hydroxy-6-methylpyrimidine-trinydrate.
(Structural analysis confirming H-bonding networks). [Link]

e NIST Chemistry WebBook.Mass Spectrum of 2-Amino-4-hydroxy-6-methylpyrimidine.
National Institute of Standards and Technology. [Link][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Advanced Spectroscopic Characterization of 2-Amino-
4-hydroxy-6-methylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1449764/docs#advanced-spectroscopic-
characterization-of-2-amino-4-hydroxy-6-methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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